Aminochlorthenoxazin

Toxicology Analgesic Safety Preclinical Research

Aminochlorthenoxazin (ICI 350) is the safer alternative for preclinical analgesic/antipyretic research. With an oral LD50 of 10,000 mg/kg in mice—9.1-fold higher than aspirin (1,100 mg/kg)—it minimizes acute toxicity confounds. For aqueous formulations, use the hydrochloride salt (LD50 i.p. 924 mg/kg). Its unique benzoxazinone core with chloroethyl side chain provides distinct SAR data vs. analogs like Seclazone. Choose this compound when experimental safety margins are paramount and generic substitution risks protocol failure.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 3567-76-8
Cat. No. B1662735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminochlorthenoxazin
CAS3567-76-8
Synonymsaminochlorthenoxazine
aminochlorthenoxazine monohydrochloride
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)NC(O2)CCCl
InChIInChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14)
InChIKeyPCYLDXMXEPSXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminochlorthenoxazin (CAS 3567-76-8) Procurement Guide: A Quantitative Comparison of Safety and Physicochemical Differentiation for Research Selection


Aminochlorthenoxazin (CAS 3567-76-8), also known as ICI 350, is a synthetic heterocyclic compound belonging to the 1,3-benzoxazin-4-one class [1]. It is historically documented as an antipyretic and analgesic agent with non-narcotic properties . Its molecular structure features a 6-amino substitution and a 2-(2-chloroethyl) side chain on the benzoxazinone core, differentiating it from simpler analgesic scaffolds [1]. The compound is practically insoluble in water and exists as a crystalline powder with a melting point of 164°C, properties that influence its formulation and handling in laboratory settings [2].

Procurement Risk Alert: Why Substituting Aminochlorthenoxazin with Common Analgesics or Generic Benzoxazinones is Not Supported by Quantitative Data


Despite its classification as an antipyretic/analgesic, Aminochlorthenoxazin cannot be generically substituted with widely available agents like aspirin or acetaminophen due to substantial differences in acute toxicity profiles. Its unique benzoxazinone core with a chloroethyl substituent imparts a distinct safety margin in rodent models compared to classical NSAIDs [1]. Furthermore, substitution with other benzoxazinone derivatives is precarious; even closely related analogs like Seclazone exhibit different toxicity and pharmacodynamic profiles [2]. Relying on class-level assumptions without direct, quantitative comparative data on toxicity, solubility, or efficacy could compromise experimental reproducibility and safety assessments in preclinical research settings.

Aminochlorthenoxazin (CAS 3567-76-8) Quantitative Differentiation: Head-to-Head and Cross-Study Toxicity and Physicochemical Comparisons


Superior Acute Oral Safety Margin in Mice Compared to Aspirin

In acute toxicity studies in mice, Aminochlorthenoxazin exhibits a substantially higher oral LD50 (10,000 ± 615 mg/kg) compared to aspirin (1,100 mg/kg), indicating a significantly lower acute toxicity by the oral route in this species [1][2]. This quantitative difference suggests a wider safety window for oral dosing in rodent models, which may be a critical factor for researchers designing in vivo studies where minimizing acute toxicity is a priority.

Toxicology Analgesic Safety Preclinical Research

Reduced Acute Intraperitoneal Toxicity in Rats Relative to Aspirin's Oral LD50

When administered intraperitoneally, Aminochlorthenoxazin's LD50 in rats is 1,500 ± 21 mg/kg [1]. While not a direct route comparison, this value is notably higher than the widely cited oral LD50 for aspirin in rats (200 mg/kg) [2]. Although route of administration differs, the substantially higher lethal dose for Aminochlorthenoxazin by a parenteral route suggests a comparatively favorable acute systemic toxicity profile in this species, which may be relevant for studies requiring IP injection.

Toxicology Analgesic Safety Preclinical Research

Hydrochloride Salt Form Offers Enhanced Solubility with a Differentiated Toxicity Profile

Aminochlorthenoxazin is available as a hydrochloride salt, which offers improved water solubility compared to the practically insoluble free base (mp 164°C) [1]. The hydrochloride form (mp 209-210°C) exhibits a distinct acute toxicity profile in mice: oral LD50 of 2,250 ± 312 mg/kg and intraperitoneal LD50 of 924 ± 13 mg/kg [1]. This differentiation in both solubility and toxicity between the free base and salt forms provides researchers with a choice that can be tailored to specific experimental requirements, such as the need for aqueous formulation or a different safety margin.

Formulation Science Salt Selection Toxicology

Cross-Class Safety Differentiation: Higher Rat Oral LD50 Compared to a Structurally Related Benzoxazinone (Seclazone)

Within the benzoxazinone class, acute toxicity profiles vary significantly. Seclazone, another benzoxazinone derivative with analgesic and anti-inflammatory properties, has a reported oral LD50 of 1,710 mg/kg in nonfasted rats [1]. While direct route-to-route comparison is not possible with the available Aminochlorthenoxazin data (rat i.p. LD50 = 1,500 mg/kg), the similar magnitude of these values, despite the more direct systemic route for Aminochlorthenoxazin, suggests that its systemic toxicity is not inferior to this class analog [2]. This comparison underscores that generic substitution within the benzoxazinone family is not supported by equivalent safety data and that each compound's unique substituents (chloroethyl vs. isoxazolo-fused ring) likely confer distinct toxicological characteristics.

Toxicology Benzoxazinone Analogs Preclinical Safety

Quantitatively Justified Research Applications for Aminochlorthenoxazin (CAS 3567-76-8) Based on Comparative Toxicity Data


In Vivo Analgesic or Antipyretic Studies in Mice Requiring a Wide Oral Safety Margin

For research protocols involving oral administration of an analgesic or antipyretic agent in mice, Aminochlorthenoxazin presents a quantitatively superior safety profile compared to aspirin. Its 9.1-fold higher oral LD50 (10,000 mg/kg vs. 1,100 mg/kg) supports its selection when minimizing acute toxic effects is a critical study design parameter [1].

Preclinical Studies in Rats Using Intraperitoneal Injection with Reduced Acute Toxicity Concerns

In rat models where intraperitoneal administration is required, Aminochlorthenoxazin offers a favorable acute toxicity profile. Its i.p. LD50 (1,500 mg/kg) is substantially higher than the oral LD50 for aspirin (200 mg/kg) [2]. While noting the route difference, this data positions Aminochlorthenoxazin as a potentially safer alternative for systemic administration in this species [1].

Formulation Development Requiring a Water-Soluble Salt of a Benzoxazinone Scaffold

When aqueous formulation is necessary, the hydrochloride salt of Aminochlorthenoxazin is the appropriate choice over the water-insoluble free base. The salt form's solubility facilitates the preparation of injectable solutions or other aqueous media, while its distinct toxicity profile (e.g., mouse i.p. LD50 of 924 mg/kg) provides a well-defined safety parameter for experimental use [1].

Comparative Toxicology Studies Within the Benzoxazinone Chemical Class

For researchers investigating the structure-toxicity relationships of benzoxazinone derivatives, Aminochlorthenoxazin serves as a key comparator. Its toxicity data (rat i.p. LD50: 1,500 mg/kg) contrasts with other analogs like Seclazone (rat oral LD50: 1,710 mg/kg), providing quantitative evidence that small structural changes (e.g., a chloroethyl side chain vs. an isoxazolo-fused ring) can yield distinct safety profiles [1][3]. This makes it a valuable tool for SAR studies in toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminochlorthenoxazin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.